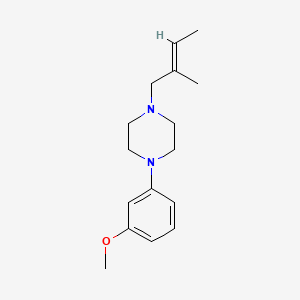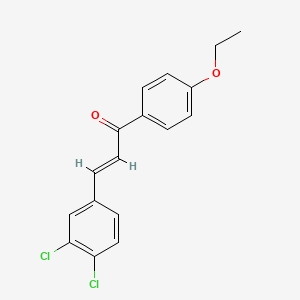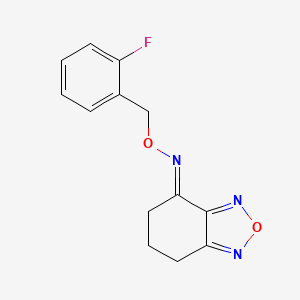
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. CPP-115 has shown significant potential in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mecanismo De Acción
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases brain GABA levels, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the antiepileptic drug vigabatrin, but this compound has shown greater selectivity and potency.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels in both rodents and primates. It has also been shown to have a long half-life and good brain penetration, making it a promising drug candidate for neurological disorders. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency, well-established synthesis method, and favorable safety profile. However, its high cost and limited availability may limit its use in some experiments. In addition, this compound's mechanism of action may not be suitable for all neurological disorders, and further studies are needed to determine its full potential.
Direcciones Futuras
There are several future directions for 1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including:
- Clinical trials to evaluate its efficacy and safety in human subjects with epilepsy, addiction, and cognitive impairments.
- Development of novel this compound analogs with improved selectivity, potency, and pharmacokinetic properties.
- Investigation of this compound's potential for the treatment of other neurological disorders, such as anxiety and depression.
- Studies to elucidate this compound's mechanism of action at the molecular level and its interactions with other neurotransmitter systems.
- Exploration of this compound's potential as a tool for studying the role of GABA in normal and diseased brain function.
Conclusion:
This compound is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its full potential, but this compound has shown significant promise in preclinical models and warrants further investigation.
Métodos De Síntesis
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of a pyridine-3-ylmethylamine with a 1,4'-bipiperidine-3-carboxylic acid derivative. The resulting intermediate is then treated with cyclopropylacetyl chloride to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it a viable drug candidate for further studies.
Aplicaciones Científicas De Investigación
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to increase brain GABA levels and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In cognitive impairment models, this compound has been shown to improve learning and memory.
Propiedades
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(13-17-5-6-17)25-11-7-20(8-12-25)26-10-2-4-19(16-26)22(28)24-15-18-3-1-9-23-14-18/h1,3,9,14,17,19-20H,2,4-8,10-13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDPDIZLHTNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)

![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)
![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)

